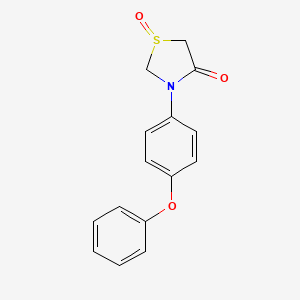

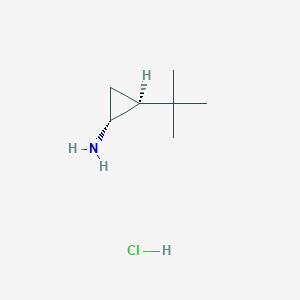

![molecular formula C18H19BrN2O B2709846 1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide CAS No. 26921-35-7](/img/structure/B2709846.png)

1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have promising results in various scientific research applications, including cancer treatment and neurodegenerative diseases. In

Aplicaciones Científicas De Investigación

Catalytic Properties and Reactions

1,2-Dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide, as a part of the larger family of imidazolium compounds, has shown promise in catalysis and organic synthesis. For example, similar compounds have been used as precursors in the preparation of ruthenium complexes exhibiting catalytic activity in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015). These findings underline the potential of imidazolium bromide derivatives in facilitating significant catalytic reactions.

Synthesis and Chemical Reactions

Imidazolium bromides, including the one , are key in synthesizing various chemical structures, serving as intermediates in creating complex molecules. For instance, they have been involved in the aminocarbonylation of aryl bromides to produce aryl amides, highlighting their utility in forming carbon-nitrogen bonds (Wan et al., 2002). Additionally, they play a role in the N-arylation of imidazoles and benzimidazoles, which is crucial for developing pharmaceuticals and other organic compounds (Altman et al., 2007).

Coordination Polymers and Material Science

These compounds are also instrumental in material science, particularly in forming coordination polymers with selective sorption and fluorescence sensing capabilities (Hua et al., 2015). This suggests potential applications in environmental monitoring, gas storage, and separation technologies.

Organic Synthesis and Drug Development

Furthermore, imidazolium bromide derivatives facilitate the synthesis of various organic molecules, including pyrrolylimidazole derivatives, highlighting their versatility in organic synthesis and potential drug development (Khlebnikov et al., 2014). Their role in creating novel molecular structures could be leveraged in developing new therapeutic agents.

Environmental and Antimicrobial Applications

While the specific derivative mentioned does not have direct studies available, related compounds have shown applications in environmental safety and antimicrobial activities. For instance, imidazolium bromide ionic liquids have been studied for their biotoxicity in aquatic species, indicating the importance of understanding their environmental impact (Wang et al., 2014). Additionally, some derivatives exhibit antimicrobial activities, which could be harnessed in designing new antimicrobial materials or drugs (Salman et al., 2015).

Propiedades

IUPAC Name |

2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N2O.BrH/c1-13-8-10-15(11-9-13)18(21)12-20-14(2)19(3)16-6-4-5-7-17(16)20;/h4-11H,12H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFRHSQQLWRXPH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C(=[N+](C3=CC=CC=C32)C)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

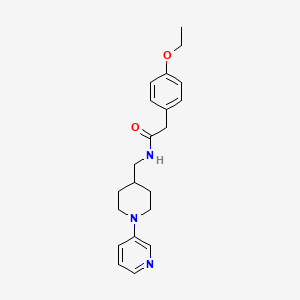

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)

![1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2709772.png)

![N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2709773.png)

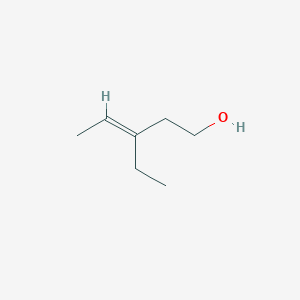

![3-[(Oxiran-2-yl)methyl]oxolan-3-ol](/img/structure/B2709774.png)

![4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide](/img/structure/B2709776.png)

![ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2709777.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2709780.png)

![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 4-fluorobenzoate](/img/structure/B2709782.png)

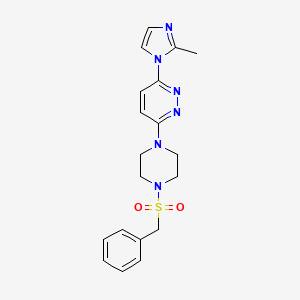

![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)